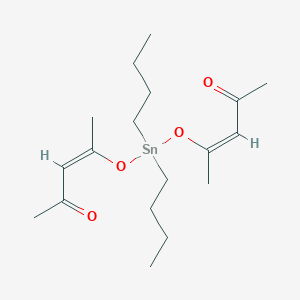

Dibutyltin bis(acetylacetonate)

Description

BenchChem offers high-quality Dibutyltin bis(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin bis(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDHYAAWVNATK-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibutyltin Bis(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dibutyltin (B87310) bis(acetylacetonate), a versatile organotin compound with significant applications as a catalyst in various chemical processes, including the production of silicones and polyurethanes.[1] This document outlines the core synthetic protocol, quantitative data, and a detailed experimental procedure.

Reaction Principle

The synthesis of dibutyltin bis(acetylacetonate) is primarily achieved through the condensation reaction between dibutyltin oxide and acetylacetone (B45752).[1] The reaction proceeds with the elimination of water, which can be removed to drive the reaction to completion.[2]

Reaction: (C₄H₉)₂SnO + 2 CH₃COCH₂COCH₃ → (C₄H₉)₂Sn(CH₃COCHCOCH₃)₂ + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of dibutyltin bis(acetylacetonate).

| Parameter | Value | Reference |

| Reactants | ||

| Dibutyltin oxide ((C₄H₉)₂SnO) | 1.0 molar equivalent | [2] |

| Acetylacetone (CH₃COCH₂COCH₃) | ≥ 2.0 molar equivalents | [2] |

| Reaction Conditions | ||

| Solvent | Toluene (B28343) or Ethanol | [1] |

| Temperature | 20-80 °C (reflux conditions are often employed) | [1][2] |

| Product Information | ||

| Chemical Formula | C₁₈H₃₂O₄Sn | |

| Molecular Weight | 431.15 g/mol | |

| Appearance | Yellowish liquid or solid | [1] |

| Density | ~1.22 g/mL at 25 °C | |

| Boiling Point | 150 °C @ 3 mmHg | |

| Melting Point | 26 °C |

Detailed Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of dibutyltin bis(acetylacetonate).

Materials:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add dibutyltin oxide (1.0 molar equivalent) and toluene.

-

Addition of Acetylacetone: While stirring, add at least 2.0 molar equivalents of acetylacetone to the suspension of dibutyltin oxide in toluene.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and be collected in the Dean-Stark trap, effectively removing the water byproduct and driving the reaction forward.[2]

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. The reaction mixture should become a clear, homogeneous solution.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by either recrystallization or vacuum distillation.[1]

-

Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent.

-

Vacuum Distillation: For a liquid product, purification can be achieved by vacuum distillation. The fraction boiling at approximately 150 °C at 3 mmHg should be collected.

-

Visual Representations

Synthesis Workflow Diagram

Caption: Synthesis workflow for dibutyltin bis(acetylacetonate).

Signaling Pathway (Catalytic Action in Silicone Polymerization)

Caption: Catalytic cycle of dibutyltin bis(acetylacetonate) in silicone formation.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Dibutyltin Bis(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(acetylacetonate), a prominent organotin compound, is a versatile catalyst with significant applications in industrial chemistry, particularly in the synthesis of polyurethanes and silicones. This technical guide provides a comprehensive overview of its molecular structure, geometry, and the experimental methodologies used for its characterization. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and materials science, offering insights into the compound's chemical properties and catalytic mechanisms.

Introduction

Dibutyltin bis(acetylacetonate), with the chemical formula C₁₈H₃₂O₄Sn, is an organometallic compound where a central tin atom is coordinated to two butyl groups and two acetylacetonate (B107027) ligands.[1] Its efficacy as a catalyst stems from the Lewis acidic nature of the tin center, which facilitates a variety of chemical transformations. This guide delves into the specifics of its molecular architecture, providing available quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its catalytic pathways.

Molecular Structure and Geometry

The molecular structure of dibutyltin bis(acetylacetonate) features a central tin(IV) ion. The coordination geometry around the tin atom is a distorted octahedron.[1] This geometry arises from the coordination of the tin atom with the two bidentate acetylacetonate ligands and the two butyl groups. Each acetylacetonate ligand binds to the tin atom through its two oxygen atoms.

Table 1: Physical and Structural Properties of Dibutyltin Bis(acetylacetonate)

| Property | Value |

| Chemical Formula | C₁₈H₃₂O₄Sn |

| Molecular Weight | 431.15 g/mol |

| CAS Number | 22673-19-4[1] |

| Appearance | Yellowish liquid or low-melting solid[1] |

| Melting Point | 26 °C (lit.) |

| Boiling Point | 150 °C (lit.) |

| Density | 1.22 g/mL at 25 °C (lit.) |

| Coordination Geometry | Distorted Octahedral[1] |

Experimental Protocols

Synthesis of Dibutyltin Bis(acetylacetonate)

A general method for the synthesis of dibutyltin bis(acetylacetonate) involves the reaction of dibutyltin oxide with acetylacetone.[1] The following protocol is a representative procedure based on established chemical principles.

Materials:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

Acetylacetone (2,4-pentanedione, C₅H₈O₂)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a suspension of dibutyltin oxide (1 molar equivalent) in toluene is prepared.

-

Acetylacetone (2 molar equivalents) is added to the suspension.

-

The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored until no more water is collected, indicating the completion of the reaction.

-

The reaction mixture is then cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield dibutyltin bis(acetylacetonate) as a yellowish liquid or solid.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure of dibutyltin bis(acetylacetonate).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the butyl groups and the acetylacetonate ligands. The butyl group protons will appear as a set of multiplets in the aliphatic region (typically 0.8-1.7 ppm). The methyl protons of the acetylacetonate ligand are expected to appear as a singlet, while the methine proton will also be a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the butyl groups and the acetylacetonate ligands. The carbonyl carbons of the acetylacetonate ligand are expected to be the most downfield signals.

Experimental Conditions (Typical):

-

Spectrometer: 300 or 400 MHz

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Standard: Tetramethylsilane (TMS)

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: The FTIR spectrum of dibutyltin bis(acetylacetonate) will exhibit characteristic absorption bands for the C=O and C=C stretching vibrations of the acetylacetonate ligand, typically in the range of 1500-1600 cm⁻¹. The Sn-O stretching vibrations are expected at lower frequencies. The C-H stretching and bending vibrations of the butyl groups will also be present. In situ FTIR studies of reactions involving isocyanates show a characteristic shift in the N=C=O stretching frequency from around 2270 cm⁻¹ to 2230–2240 cm⁻¹ upon coordination with the tin center, confirming the activation of the isocyanate.[1]

Experimental Conditions (Typical):

-

Spectrometer: FTIR spectrometer

-

Sample Preparation: As a thin film on a salt plate (e.g., KBr) or as a solution in a suitable solvent.

Catalytic Mechanisms and Pathways

Dibutyltin bis(acetylacetonate) is a highly effective catalyst in the formation of polyurethanes and silicones. Its catalytic activity is attributed to its ability to act as a Lewis acid, coordinating with the reactants to lower the activation energy of the reaction.

Catalysis of Polyurethane Formation

In polyurethane synthesis, dibutyltin bis(acetylacetonate) catalyzes the reaction between an isocyanate and a polyol. The proposed mechanism involves the formation of a ternary complex between the tin catalyst, the isocyanate, and the polyol. This coordination activates both the isocyanate and the alcohol, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate carbon.

Caption: Catalytic cycle of polyurethane formation.

Catalysis of Silicone (Polysiloxane) Formation

In the formation of silicones, dibutyltin bis(acetylacetonate) catalyzes the condensation reaction of silanols (R₃Si-OH). The tin center coordinates with the oxygen atom of the silanol (B1196071) group, increasing its electrophilicity. This activation facilitates the nucleophilic attack by another silanol molecule, leading to the formation of a siloxane bond (Si-O-Si) and the elimination of water.

Caption: Catalytic cycle of silanol condensation.

Conclusion

Dibutyltin bis(acetylacetonate) is a compound of significant industrial and scientific interest due to its catalytic prowess. This guide has provided a detailed overview of its molecular structure, geometry, and the experimental methods employed for its synthesis and characterization. While a definitive crystallographic analysis with precise bond parameters remains elusive in the public domain, the collective data present a clear picture of its chemical nature. The elucidated catalytic mechanisms in polyurethane and silicone formation, visualized through logical diagrams, offer valuable insights for researchers working on the development of new materials and catalytic processes. Further research to obtain single-crystal X-ray diffraction data would be invaluable in completing the structural characterization of this important organotin catalyst.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyltin bis(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(acetylacetonate), an organotin compound, is a versatile catalyst with significant applications in various chemical processes, including the production of silicones and polyurethanes.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its synthesis and catalytic mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Physical Properties

Dibutyltin bis(acetylacetonate) is typically a yellowish liquid or a low-melting solid, with a characteristic odor associated with organotin compounds.[1] Its physical state at ambient temperature can be influenced by impurities.[2] The compound is stable under standard conditions and can be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[2]

Quantitative Physical Data

A summary of the key physical properties of Dibutyltin bis(acetylacetonate) is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₄Sn | [3][4] |

| Molecular Weight | 431.15 g/mol | [3] |

| Appearance | Yellowish liquid or low-melting solid | [1] |

| Melting Point | 26 °C | [3] |

| Boiling Point | 150 °C at 3 mmHg | [5] |

| Density | 1.22 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5110 | [3] |

| Viscosity | 20 - 45 cP at 20°C | [1] |

Chemical Properties

Dibutyltin bis(acetylacetonate) exhibits key chemical properties that are central to its utility, particularly its catalytic activity. It is soluble in organic solvents like toluene (B28343) and ethanol (B145695) but has poor solubility in water.[1]

Catalytic Activity

This compound is a potent Lewis acid catalyst due to the electron-deficient tin center.[1] This property allows it to activate substrates by coordinating with heteroatoms, which facilitates nucleophilic attack in condensation and addition reactions.[1]

-

Silicone Polymerization: It effectively catalyzes the condensation reactions between silanols and silanes, leading to the formation of silicone polymers. The catalytic mechanism involves the activation of silanol (B1196071) groups by the tin center, enhancing their electrophilicity and promoting the formation of siloxane bonds.[1]

-

Polyurethane Formation: In the synthesis of polyurethanes, Dibutyltin bis(acetylacetonate) accelerates the reaction between isocyanates and polyols. It activates the carbonyl oxygen of isocyanates, thereby increasing their electrophilicity and facilitating the nucleophilic addition of polyols.[1] Spectroscopic studies, such as in-situ FTIR, have shown a characteristic shift in the N=C=O stretching frequency upon coordination with the catalyst, confirming this activation.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of Dibutyltin bis(acetylacetonate).

Synthesis of Dibutyltin bis(acetylacetonate)

A general method for the synthesis of Dibutyltin bis(acetylacetonate) involves the reaction of dibutyltin oxide with acetylacetone (B45752).[1]

Materials:

-

Dibutyltin oxide

-

Acetylacetone

-

Toluene (or ethanol)

-

Reflux apparatus

-

Standard glassware for filtration and distillation/recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibutyltin oxide and a stoichiometric excess of acetylacetone in a suitable solvent such as toluene.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid dibutyltin oxide.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product can be purified by either distillation under reduced pressure or recrystallization from an appropriate solvent system to yield Dibutyltin bis(acetylacetonate) as a yellowish liquid or solid.[1]

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Materials:

-

Dibutyltin bis(acetylacetonate) sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Ensure the Dibutyltin bis(acetylacetonate) sample is dry and in a powdered form. If it is a low-melting solid, it can be gently crushed.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using a micro-boiling point method.

Materials:

-

Dibutyltin bis(acetylacetonate) sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating bath

-

Vacuum source

Procedure:

-

Place a small amount of the Dibutyltin bis(acetylacetonate) sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Connect the apparatus to a vacuum source to achieve the desired pressure (e.g., 3 mmHg).

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point at the recorded pressure.

Spectroscopic Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of Dibutyltin bis(acetylacetonate) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Resonances:

-

Signals corresponding to the protons of the butyl groups attached to the tin atom.

-

A signal for the methine proton (=CH-) of the acetylacetonate (B107027) ligand.

-

A signal for the methyl protons (-CH₃) of the acetylacetonate ligand.

Expected ¹³C NMR Resonances:

-

Signals for the four distinct carbons of the butyl groups.

-

Signals for the carbonyl carbon (C=O), the methine carbon (=CH-), and the methyl carbon (-CH₃) of the acetylacetonate ligand. For the related compound, dibutyltin diacetate, characteristic peaks are observed in its ¹³C NMR spectrum.

3.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Procedure:

-

Obtain the FT-IR spectrum of a thin film of liquid Dibutyltin bis(acetylacetonate) between two KBr or NaCl plates, or as a KBr pellet if the sample is solid.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

-

C-H stretching vibrations of the butyl and acetylacetonate groups.

-

C=O and C=C stretching vibrations characteristic of the acetylacetonate ligand.

-

Sn-O and Sn-C stretching vibrations in the lower frequency region.

-

In catalytic studies of polyurethane formation, a shift in the N=C=O stretching frequency of the isocyanate from around 2270 cm⁻¹ to a lower wavenumber (2230–2240 cm⁻¹) is indicative of the isocyanate's carbonyl group coordinating to the tin center of the catalyst.[1]

Thermal Analysis

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of Dibutyltin bis(acetylacetonate) into an appropriate sample pan (e.g., alumina).

-

Place the sample pan and a reference pan into the thermogravimetric analyzer (TGA) or simultaneous TGA/DTA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

Record the mass loss as a function of temperature (TGA curve) and the temperature difference between the sample and reference (DTA curve).

-

The resulting TGA curve will show the thermal stability and decomposition profile of the compound, while the DTA curve will indicate whether the decomposition processes are endothermic or exothermic. For related dibutyltin compounds, thermal decomposition has been observed to occur in one or multiple steps.

Visualizations

Synthesis of Dibutyltin bis(acetylacetonate)

The synthesis of Dibutyltin bis(acetylacetonate) is typically achieved through the reaction of dibutyltin oxide with acetylacetone, as depicted in the following workflow.

Caption: A schematic workflow for the synthesis of Dibutyltin bis(acetylacetonate).

Catalytic Mechanism in Polyurethane Formation

Dibutyltin bis(acetylacetonate) acts as a Lewis acid to catalyze the reaction between an isocyanate and a polyol. The proposed mechanism involves the coordination of the isocyanate to the tin center.

Caption: The catalytic cycle of Dibutyltin bis(acetylacetonate) in polyurethane synthesis.

References

An In-depth Technical Guide to Dibutyltin bis(acetylacetonate)

CAS Number: 22673-19-4

This technical guide provides a comprehensive overview of Dibutyltin (B87310) bis(acetylacetonate), a versatile organotin compound with significant applications in industrial chemistry and emerging relevance in biological research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis and catalytic mechanisms, biological effects, and relevant experimental protocols.

Chemical and Physical Properties

Dibutyltin bis(acetylacetonate), with the chemical formula C₁₈H₃₂O₄Sn, is an organometallic compound valued for its catalytic activity.[1][2] It is also known by synonyms such as Dibutylbis(2,4-pentanedionate)tin and Sn(acac)₂Bu₂.[3] The compound typically appears as a pale yellow to amber liquid or a low-melting solid, with its physical state being dependent on ambient temperature and purity.[4][5][6]

Table 1: Physical and Chemical Properties of Dibutyltin bis(acetylacetonate)

| Property | Value | Reference(s) |

| CAS Number | 22673-19-4 | [3] |

| Molecular Formula | C₁₈H₃₂O₄Sn | [3] |

| Molecular Weight | 431.15 g/mol | [3][7] |

| Appearance | Pale yellow to amber liquid or low-melting solid | [4][5][6] |

| Melting Point | 26 °C | [7] |

| Boiling Point | 150 °C at 3 mmHg | [8] |

| Density | 1.22 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.5110 | [7] |

| Solubility | Soluble in organic solvents like toluene (B28343) and ethanol; poorly soluble in water. | [9] |

Synthesis and Manufacturing

The primary synthesis route for Dibutyltin bis(acetylacetonate) involves the reaction of dibutyltin oxide with acetylacetone (B45752).[9] This condensation reaction is typically carried out under reflux in a suitable organic solvent, such as toluene or ethanol, to facilitate the formation of the tin complex and the removal of water as a byproduct.[9]

Experimental Protocol: Synthesis of Dibutyltin bis(acetylacetonate)

A general laboratory-scale synthesis procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dibutyltin oxide and a slight excess of acetylacetone in a solvent like toluene.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the disappearance of the solid dibutyltin oxide.

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield Dibutyltin bis(acetylacetonate) as a yellowish liquid or solid.[9]

Applications in Catalysis

Dibutyltin bis(acetylacetonate) is a highly effective catalyst, primarily utilized in the production of silicones and polyurethanes.[2][5] Its catalytic activity stems from the Lewis acidic nature of the tin center, which activates substrates for nucleophilic attack.[9]

Silicone Polymerization

In the context of room-temperature vulcanizing (RTV) silicones, Dibutyltin bis(acetylacetonate) catalyzes the condensation reaction between silanol-terminated polymers and crosslinking agents, such as alkoxysilanes.[2] This process leads to the formation of a stable, crosslinked silicone network.

Mechanism of Catalysis in Silicone Polymerization:

-

Activation of Silanol (B1196071) Groups: The tin center coordinates with the oxygen atom of a silanol group (Si-OH), increasing its electrophilicity.[9]

-

Nucleophilic Attack: An alkoxysilane molecule then undergoes nucleophilic attack by the activated silanol group.

-

Formation of Siloxane Bonds: This results in the formation of a siloxane bond (Si-O-Si) and the release of an alcohol molecule, propagating the crosslinking process.[9]

Polyurethane Formation

Dibutyltin bis(acetylacetonate) also serves as a catalyst in the formation of polyurethanes, accelerating the reaction between isocyanates and polyols.[5] The mechanism involves the coordination of the tin atom to the reactants, which lowers the activation energy of the reaction.

Biological Effects and Toxicological Profile

While primarily used in industrial applications, organotin compounds, including dibutyltin derivatives, have been the subject of toxicological research due to their environmental persistence and potential for biological interaction.

Table 2: Summary of Toxicological Data for Dibutyltin Compounds

| Endpoint | Observation | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [7] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [7] |

| Skin Sensitization | May cause an allergic skin reaction. | [7] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [7] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [7] |

| Target Organ Toxicity | Causes damage to the thymus gland through single and repeated exposure. | [7] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [7] |

| In Vitro Cytotoxicity (DBT) | IC₅₀ of 1,905 ng/mL in RTG-2 fish cells (24h). | [10] |

Inhibition of Androgen Biosynthesis

In vitro studies have demonstrated that dibutyltin (DBT) can inhibit androgen biosynthesis in immature rat Leydig cells.[11] The mechanism involves the downregulation of key genes and the direct inhibition of enzymes crucial for steroidogenesis.[11]

Signaling Pathway: Dibutyltin-Induced Inhibition of Androgen Biosynthesis

DBT has been shown to down-regulate the mRNA expression of several key components in the androgen synthesis pathway, including the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), Steroidogenic Acute Regulatory Protein (StAR), and key enzymes like CYP11A1 and 3β-HSD1.[11] Furthermore, DBT directly inhibits the enzymatic activity of CYP11A1 and 3β-HSD1, which are critical for the conversion of cholesterol to androgens.[11]

Interaction with PPARγ/RXRα Signaling Pathway

Dibutyltin compounds have been identified as partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα).[12][13] This interaction can lead to the induction of adipogenesis and the repression of inflammatory genes.[13]

Signaling Pathway: Dibutyltin Activation of PPARγ/RXRα

Dibutyltin compounds can bind to and activate the PPARγ/RXRα heterodimer.[12] This activation is dependent on the presence of a specific cysteine residue (Cys285) in the PPARγ ligand-binding pocket.[13] The activated heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in adipogenesis (e.g., Fabp4, Adipoq) and the repression of inflammatory genes.[13]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxicity of organotin compounds using a cell-based assay.

-

Cell Culture: Plate a suitable cell line (e.g., human cancer cell lines or fish cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Preparation: Prepare a stock solution of Dibutyltin bis(acetylacetonate) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.[14]

-

Treatment: Treat the cells with the different concentrations of the compound and include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or Alamar Blue assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for Dibutyltin bis(acetylacetonate)

| Technique | Expected Features |

| ¹H NMR | - Signals for the butyl groups (-CH₃, -CH₂, -CH₂-, -CH₂-Sn) in the aliphatic region. - Signals for the acetylacetonate (B107027) ligands, including methyl protons and a methine proton. |

| ¹³C NMR | - Resonances for the carbon atoms of the butyl groups. - Resonances for the carbonyl, methine, and methyl carbons of the acetylacetonate ligands. |

| FT-IR | - C-H stretching vibrations from the butyl and acetylacetonate groups. - Strong C=O and C=C stretching vibrations from the coordinated acetylacetonate ligands. - Sn-O and Sn-C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of butyl groups and acetylacetonate ligands. |

Safety and Handling

Dibutyltin bis(acetylacetonate) is a hazardous substance and should be handled with appropriate safety precautions.[7] It is harmful if swallowed, inhaled, or in contact with skin.[7] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects.[7] Furthermore, it may damage fertility or the unborn child and is known to cause damage to the thymus gland.[7] It is also very toxic to aquatic life.[7] When handling this compound, it is essential to use personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

Dibutyltin bis(acetylacetonate) is a compound of significant industrial importance, primarily for its role as a catalyst in the polymer industry. For researchers and drug development professionals, its biological activities, particularly its effects on endocrine signaling pathways, present both a toxicological concern and a potential area for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, applications, and biological interactions, serving as a valuable resource for those working with this compound.

References

- 1. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wacker.com [wacker.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. US4788170A - Method for preparing tin complex curing catalyst - Google Patents [patents.google.com]

- 6. BNT Chemicals | Dibutyltin bis-Acetylacetonate [bnt-chemicals.com]

- 7. 二正丁基双(乙酰丙酮基)锡 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Buy Dibutyltin bis(acetylacetonate) (EVT-7936704) [evitachem.com]

- 10. In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dibutyltin (DBT) inhibits in vitro androgen biosynthesis of rat immature Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 13. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dibutyltin Bis(acetylacetonate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyltin (B87310) bis(acetylacetonate) (DBTAA) in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of organometallic compounds like DBTAA.

Introduction to Dibutyltin Bis(acetylacetonate)

Dibutyltin bis(acetylacetonate), with the chemical formula C₁₈H₃₂O₄Sn, is an organotin compound widely utilized as a catalyst in the production of silicones and polyurethanes. Its efficacy in these applications is often dependent on its solubility in the reaction medium. Understanding its solubility profile is therefore crucial for process optimization, formulation development, and ensuring reaction homogeneity.

Qualitative Solubility Profile

Based on available technical data sheets and chemical databases, dibutyltin bis(acetylacetonate) exhibits the following general solubility characteristics:

-

High Solubility: It is known to be soluble in a range of organic solvents, including toluene (B28343) and ethanol[1].

-

Poor Solubility: Conversely, it is poorly soluble in water[1].

A summary of the qualitative solubility is presented in the table below. Researchers are encouraged to determine quantitative data for their specific solvent systems and experimental conditions.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for dibutyltin bis(acetylacetonate) in a range of organic solvents is scarce. The following table summarizes the currently available qualitative information. It is strongly recommended that researchers experimentally determine the solubility in their specific solvent of interest to obtain accurate quantitative values.

| Solvent | Chemical Formula | Polarity | Solubility at Room Temperature |

| Toluene | C₇H₈ | Non-polar | Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Data not available |

| Water | H₂O | Polar Protic | Poorly soluble[1] |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for determining the solubility of a solid compound like dibutyltin bis(acetylacetonate) in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

Dibutyltin bis(acetylacetonate) (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC, or gravimetric analysis setup)

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of dibutyltin bis(acetylacetonate) into a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

The concentration of dibutyltin bis(acetylacetonate) in the filtered solution can be determined by a suitable analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid is then used to calculate the solubility.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the saturated solution can then be determined from its absorbance.

-

Chromatographic Analysis (HPLC, GC): A calibration curve is generated using standard solutions. The saturated solution is then diluted and injected into the chromatograph to determine its concentration.

-

-

4.3. Data Analysis and Reporting

-

Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation at the specified temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart outlining the experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While qualitative data indicates that dibutyltin bis(acetylacetonate) is soluble in common organic solvents like toluene and ethanol, precise quantitative data remains largely unpublished. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for determining the solubility of this and other organometallic compounds in specific solvent systems. Accurate solubility data is paramount for the successful design and implementation of chemical processes and formulations.

References

Unraveling the Thermal Stability of Dibutyltin bis(acetylacetonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the thermal decomposition of Dibutyltin (B87310) bis(acetylacetonate). The following sections detail the anticipated thermal behavior, experimental protocols for analysis, and a proposed decomposition pathway based on current scientific understanding of similar organotin compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize or study this compound.

Introduction to Dibutyltin bis(acetylacetonate)

Dibutyltin bis(acetylacetonate), with the chemical formula C₁₈H₃₂O₄Sn, is an organotin compound that finds applications as a catalyst and stabilizer in various chemical processes.[1][2] Its thermal stability is a critical parameter for its use in applications that involve elevated temperatures, as well as for understanding its potential degradation pathways and the nature of its decomposition byproducts. The combustion of this compound is known to produce carbon monoxide (CO), carbon dioxide (CO₂), and metal oxides.[1]

Thermal Decomposition Analysis: A Multi-faceted Approach

The thermal decomposition of organotin compounds is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3][4][5] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of degradation reactions.[6] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions and the energetics of decomposition.[3][4][5] To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) and TGA-Mass Spectrometry (TGA-MS) are employed.

Quantitative Thermal Analysis Data

Table 1: Representative Thermal Decomposition Data of Dibutyltin Compounds (Note: This data is from analogous dibutyltin compounds and serves as an illustrative example.)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Stage 1 | 125 - 250 | ~20 - 30% | Initial loss of organic ligands (e.g., butyl groups or parts of the acetylacetonate (B107027) ligand). |

| Stage 2 | 250 - 400 | ~30 - 40% | Further decomposition of the organic moieties. |

| Stage 3 | > 400 | ~10 - 20% | Final decomposition to form a stable residue. |

| Final Residue | > 700 | ~20 - 30% (remaining mass) | Typically consists of tin oxide (SnO₂). |

Experimental Protocols

To conduct a thorough thermal decomposition analysis of Dibutyltin bis(acetylacetonate), the following experimental protocols are recommended, based on established methods for similar organotin compounds.[7]

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the Dibutyltin bis(acetylacetonate) sample into an alumina (B75360) or platinum crucible.

-

Atmosphere: Nitrogen or an inert gas (e.g., argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Program: Heat the sample from ambient temperature to 800-1000°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset and completion temperatures of decomposition, as well as the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the Dibutyltin bis(acetylacetonate) sample into an aluminum or copper pan and seal it.

-

Reference: An empty, sealed pan of the same material.

-

Atmosphere: Nitrogen or an inert gas at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a constant heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC curve will show endothermic or exothermic peaks corresponding to melting, boiling, and decomposition events.

Evolved Gas Analysis (TGA-FTIR/TGA-MS)

To identify the volatile products of decomposition, the TGA instrument can be coupled to an FTIR spectrometer or a mass spectrometer.

-

TGA-FTIR: The evolved gases from the TGA are passed through a heated gas cell in the FTIR spectrometer. The infrared spectra of the gases are recorded continuously, allowing for the identification of functional groups and specific molecules (e.g., CO₂, CO, hydrocarbons).

-

TGA-MS: The evolved gases from the TGA are introduced into the ion source of a mass spectrometer. The mass-to-charge ratio of the ionized fragments is measured, enabling the identification of the molecular weight and structure of the decomposition products.

Proposed Thermal Decomposition Pathway

Based on the general understanding of the thermal degradation of organotin compounds, a proposed decomposition pathway for Dibutyltin bis(acetylacetonate) is presented. The process is likely to occur in a stepwise manner, involving the initial cleavage of the tin-carbon and tin-oxygen bonds.

The following diagram illustrates a logical workflow for the analysis of the thermal decomposition of Dibutyltin bis(acetylacetonate).

Caption: Experimental workflow for thermal decomposition analysis.

The proposed decomposition pathway likely initiates with the homolytic cleavage of the tin-butyl bonds, followed by the breakdown of the acetylacetonate ligands. The final solid residue is expected to be tin(IV) oxide.

Caption: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a framework for understanding and analyzing the thermal decomposition of Dibutyltin bis(acetylacetonate). While specific experimental data for this compound is limited, the provided protocols and data from analogous compounds offer a solid foundation for researchers. The use of TGA, DSC, and evolved gas analysis techniques is crucial for a complete characterization of its thermal stability and decomposition mechanism. Such knowledge is essential for the safe and effective application of this compound in scientific research and industrial processes.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. BNT Chemicals | Dibutyltin bis-Acetylacetonate [bnt-chemicals.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 5. What Is the Difference Between DSC and TGA? [cn-henven.com]

- 6. particletechlabs.com [particletechlabs.com]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide to the Lewis Acid Behavior of Dibutyltin bis(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(acetylacetonate) (DBTAA) is a versatile organotin compound widely recognized for its catalytic activity in various industrial processes, most notably in the production of polyurethanes and room-temperature vulcanizable (RTV) silicones.[1][2][3] The efficacy of DBTAA as a catalyst is fundamentally rooted in the Lewis acidic character of its central tin atom. This technical guide provides a comprehensive overview of the Lewis acid behavior of DBTAA, detailing its molecular structure, spectroscopic properties, and catalytic mechanisms. It is intended to serve as a resource for researchers and professionals in chemistry and materials science, offering insights into the rational application and further development of organotin-based catalytic systems.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have found extensive application as catalysts, stabilizers, and in organic synthesis.[4] Among these, four-coordinate tin(IV) compounds often exhibit significant Lewis acidity due to the electropositive nature of the tin atom, which can readily accept electron pairs from donor molecules (Lewis bases). Dibutyltin bis(acetylacetonate), with the chemical formula (CH₃(CH₂)₃)₂Sn(O₂C₅H₇)₂, is a prime example of such a compound.[1] Its catalytic prowess stems from the electron-deficient tin center, which can coordinate with and activate substrates containing heteroatoms like oxygen or nitrogen.[1]

This guide will explore the multifaceted Lewis acid behavior of DBTAA, beginning with its synthesis and structural features that give rise to its acidic nature. We will then delve into spectroscopic and experimental evidence of its Lewis acidity through the formation of adducts with Lewis bases. Finally, the practical implications of this behavior will be elucidated through an examination of its catalytic role in key polymerization reactions.

Synthesis and Molecular Structure

Synthesis of Dibutyltin bis(acetylacetonate)

DBTAA is typically synthesized through the reaction of dibutyltin oxide ((n-Bu)₂SnO) with acetylacetone (B45752) (2,4-pentanedione).[1][5] The reaction is generally carried out under reflux in a suitable solvent, such as toluene (B28343), to facilitate the removal of water as an azeotrope, thereby driving the reaction to completion.[5]

Experimental Protocol: Synthesis of Dibutyltin bis(acetylacetonate)

-

Reagents:

-

Dibutyltin oxide ((n-Bu)₂SnO)

-

Acetylacetone (Hacac)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dibutyltin oxide and a stoichiometric excess of acetylacetone (a molar ratio of 1:2.2 is common to ensure complete conversion of the oxide).

-

Add sufficient toluene to suspend the reactants.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.[1]

-

Molecular Structure and its Implication for Lewis Acidity

The coordination geometry around the central tin atom in DBTAA is typically a distorted octahedron.[1] The two butyl groups occupy two coordination sites, while the two bidentate acetylacetonate (B107027) ligands each coordinate to the tin atom through their two oxygen atoms. This chelation by the acetylacetonate ligands results in a stable complex.

The Lewis acidity of DBTAA arises from the electron-deficient nature of the Sn(IV) center. The electronegative oxygen atoms of the acetylacetonate ligands and the carbon atoms of the butyl groups withdraw electron density from the tin atom, making it electrophilic and capable of accepting electron pairs from Lewis bases. The steric bulk of the two butyl groups can influence the accessibility of the tin center to incoming Lewis bases, thus modulating its reactivity.

Table 1: Physicochemical Properties of Dibutyltin bis(acetylacetonate)

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₂O₄Sn | [6] |

| Molecular Weight | 431.15 g/mol | [6][7] |

| Appearance | Pale yellow to amber liquid or low-melting solid | [7] |

| Melting Point | ~26 °C | [7] |

| Boiling Point | 150 °C @ 3 mmHg | [7] |

| Density | ~1.22 g/mL at 25 °C | |

| CAS Number | 22673-19-4 | [1][6] |

Spectroscopic Evidence of Lewis Acidity

The interaction of DBTAA with Lewis bases can be monitored using various spectroscopic techniques, which provide direct evidence of its Lewis acidic character. The formation of a Lewis acid-base adduct results in changes in the electronic environment of the nuclei and the vibrational frequencies of the bonds involved in the interaction.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹⁹Sn NMR spectroscopy is a powerful tool for probing the coordination environment of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the ligands attached to the tin center. Upon coordination of a Lewis base to the tin atom in DBTAA, the coordination number increases, leading to a significant upfield or downfield shift in the ¹¹⁹Sn NMR signal. This change in chemical shift provides a quantitative measure of the extent of the Lewis acid-base interaction.

Further research is needed to provide specific ¹¹⁹Sn NMR chemical shift data for DBTAA adducts with various Lewis bases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to observe changes in the vibrational frequencies of both the Lewis acid (DBTAA) and the Lewis base upon adduct formation. The coordination of a Lewis base to the tin atom of DBTAA typically leads to a perturbation of the C=O and C=C stretching vibrations of the acetylacetonate ligands. More significantly, if the Lewis base contains a carbonyl group (e.g., an ester or a ketone), the coordination to the tin atom will cause a decrease in the C=O stretching frequency (ν(C=O)) of the Lewis base. This shift to lower wavenumber is indicative of the weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the tin center.

Table 2: Expected FTIR Spectral Changes upon Adduct Formation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change upon Adduct Formation with a Carbonyl-Containing Lewis Base |

| ν(C=O) of acac ligand | ~1580 - 1600 | Shift to lower or higher frequency, or splitting of the band |

| ν(C=C) of acac ligand | ~1520 - 1540 | Shift to lower or higher frequency |

| ν(Sn-O) | ~400 - 600 | Shift in frequency and/or intensity |

| ν(C=O) of Lewis base | ~1700 - 1750 | Significant shift to lower frequency (Δν ≈ 20-100 cm⁻¹) |

Catalytic Applications: A Manifestation of Lewis Acidity

The primary industrial utility of DBTAA lies in its role as a highly effective catalyst for reactions involving nucleophilic attack on carbonyl groups and other electrophilic centers. Its Lewis acidity is the cornerstone of its catalytic activity.

Polyurethane Formation

The formation of polyurethanes involves the reaction between a polyol and a diisocyanate. DBTAA catalyzes this reaction by activating the isocyanate group.

Signaling Pathway: Catalysis of Polyurethane Formation

Caption: Lewis acid catalysis of urethane formation by DBTAA.

The proposed mechanism involves the coordination of the lone pair of electrons on the oxygen or nitrogen atom of the isocyanate group to the Lewis acidic tin center of DBTAA.[1] This coordination increases the electrophilicity of the carbonyl carbon of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. The reaction proceeds through a ternary complex involving the catalyst, the isocyanate, and the polyol, leading to the formation of the urethane linkage and the regeneration of the DBTAA catalyst.

Experimental Workflow: Kinetic Analysis of Polyurethane Formation

Caption: Workflow for studying the kinetics of DBTAA-catalyzed polyurethane formation.

Room-Temperature Vulcanizable (RTV) Silicone Curing

DBTAA is also a highly effective catalyst for the curing of RTV silicones.[2] The curing process typically involves the condensation reaction between silanol-terminated polymers and a crosslinking agent, such as an alkoxysilane.

Logical Relationship: RTV Silicone Curing Mechanism

Caption: DBTAA-catalyzed condensation in RTV silicone curing.

In this mechanism, the Lewis acidic tin center of DBTAA coordinates to the oxygen atom of the silanol (B1196071) group, increasing the polarization of the O-H bond and making the silicon atom more electrophilic.[1] This activation facilitates the nucleophilic attack by another silanol group or the hydrolysis of the alkoxysilane, leading to the formation of siloxane (Si-O-Si) crosslinks and the curing of the silicone rubber.

Table 3: Comparative Catalytic Activity Data (Illustrative)

| Catalyst | Reaction | Relative Rate Constant | Reference(s) |

| Dibutyltin bis(acetylacetonate) | Isocyanate-Polyol (Polyurethane) | High | [8] |

| Dibutyltin dilaurate | Isocyanate-Polyol (Polyurethane) | Moderate to High | [8][9] |

| Tertiary Amines (e.g., DABCO) | Isocyanate-Polyol (Polyurethane) | Moderate | |

| Dibutyltin bis(acetylacetonate) | Silanol Condensation (RTV Silicone) | High | [3] |

| Tin(II) Octoate | Silanol Condensation (RTV Silicone) | Moderate |

Note: The relative rate constants are qualitative and can vary depending on the specific reactants and reaction conditions.

Conclusion

The Lewis acid behavior of dibutyltin bis(acetylacetonate) is central to its function as a highly effective catalyst in crucial industrial polymerization reactions. The electron-deficient tin(IV) center, arising from the electronic effects of its ligands, readily interacts with Lewis basic substrates, thereby activating them for subsequent chemical transformations. Spectroscopic techniques such as ¹¹⁹Sn NMR and FTIR provide valuable tools for probing these Lewis acid-base interactions. A thorough understanding of the structure-activity relationships of DBTAA and related organotin compounds is essential for the optimization of existing catalytic processes and the design of novel, more efficient catalysts for a wide range of applications in materials science and chemical synthesis. Further research focusing on detailed structural and kinetic studies will undoubtedly continue to expand the utility of this important class of organometallic compounds.

References

- 1. Buy Dibutyltin bis(acetylacetonate) (EVT-7936704) [evitachem.com]

- 2. BNT Chemicals | Dibutyltin bis-Acetylacetonate [bnt-chemicals.com]

- 3. reaxis.com [reaxis.com]

- 4. ukm.my [ukm.my]

- 5. US4788170A - Method for preparing tin complex curing catalyst - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. far-chemical.com [far-chemical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Unseen Architect: A Deep Dive into the Catalytic Mechanism of Dibutyltin Bis(acetylacetonate)

For Researchers, Scientists, and Drug Development Professionals

Dibutyltin (B87310) bis(acetylacetonate) (DBTAA), an organotin compound, serves as a highly effective catalyst in a multitude of chemical transformations critical to various industries, including the manufacturing of polymers and specialty chemicals. Its efficacy stems from the Lewis acidic nature of the central tin atom, which orchestrates the assembly of reactants, thereby lowering the activation energy of key chemical reactions. This in-depth technical guide elucidates the core catalytic mechanisms of DBTAA, providing a comprehensive resource for professionals engaged in research, development, and chemical synthesis.

Core Catalytic Principles: A Lewis Acid-Driven Process

At the heart of DBTAA's catalytic prowess lies the electrophilic character of the tin(IV) center. The two butyl groups, being electron-donating, and the two bidentate acetylacetonate (B107027) ligands create a specific electronic environment around the tin atom. This configuration allows for the coordination of nucleophilic species, typically the oxygen or nitrogen atoms of the reactants, to the tin center. This coordination activates the substrate, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.

The general mechanism can be summarized in the following key steps:

-

Reactant Coordination: One or both reactants coordinate to the Lewis acidic tin center of the DBTAA molecule. This coordination polarizes the reactant molecule, increasing the electrophilicity of the reaction site.

-

Nucleophilic Attack: The coordinated and activated reactant is then attacked by a nucleophile. The spatial arrangement of the reactants, dictated by the coordination sphere of the tin complex, facilitates this step.

-

Product Formation and Catalyst Regeneration: Following the nucleophilic attack and subsequent bond rearrangements, the product is formed and dissociates from the tin center, regenerating the DBTAA catalyst for the next catalytic cycle.

Applications and Specific Mechanisms

DBTAA finds widespread use as a catalyst in several key industrial processes, each with a nuanced mechanism.

Polyurethane Formation

In the synthesis of polyurethanes, DBTAA catalyzes the reaction between a polyol (an alcohol with multiple hydroxyl groups) and an isocyanate. The proposed mechanism involves the formation of a ternary complex between the catalyst, the polyol, and the isocyanate.

Mechanism of Polyurethane Formation:

-

Alcohol Coordination: The hydroxyl group of the polyol coordinates to the tin center of DBTAA.

-

Isocyanate Coordination: The nitrogen or oxygen atom of the isocyanate group then coordinates to the same tin center.

-

Intramolecular Nucleophilic Attack: The coordinated alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the isocyanate.

-

Urethane (B1682113) Formation: A proton transfer occurs, leading to the formation of the urethane linkage and the release of the catalyst.

This coordinated approach significantly lowers the activation energy compared to the uncatalyzed reaction. The catalytic activity of DBTAA in polyurethane formation is influenced by factors such as the nature of the polyol and isocyanate, the solvent, and the reaction temperature.

dot

Caption: Catalytic cycle of polyurethane formation mediated by Dibutyltin bis(acetylacetonate).

Silicone Condensation (RTV Curing)

DBTAA is a widely used catalyst for the curing of Room Temperature Vulcanizing (RTV) silicones. The curing process involves the condensation of silanol (B1196071) (Si-OH) groups to form siloxane (Si-O-Si) linkages, resulting in a cross-linked polymer network.

Mechanism of RTV Silicone Curing:

-

Silanol Activation: A silanol group coordinates to the tin center of DBTAA, increasing the acidity of the hydroxyl proton and the electrophilicity of the silicon atom.[1]

-

Nucleophilic Attack: Another silanol molecule acts as a nucleophile, attacking the activated silicon atom.

-

Siloxane Bond Formation: A water molecule is eliminated, and a siloxane bond is formed, regenerating the active catalyst.

The presence of moisture can influence the catalytic activity, as DBTAA can hydrolyze. However, the hydrolysis products, such as dibutyltin oxide, can also exhibit catalytic activity.[1]

dot

Caption: Mechanism of RTV silicone curing catalyzed by Dibutyltin bis(acetylacetonate).

Esterification and Transesterification

DBTAA is an effective catalyst for esterification (reaction of a carboxylic acid and an alcohol) and transesterification (exchange of the alkoxy group of an ester). The mechanism is analogous to that of polyurethane formation, involving the coordination and activation of the carbonyl group of the carboxylic acid or ester.

Mechanism of Esterification:

-

Carbonyl Activation: The carbonyl oxygen of the carboxylic acid coordinates to the tin center of DBTAA, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol molecule attacks the activated carbonyl carbon.

-

Ester Formation: A tetrahedral intermediate is formed, which then collapses to form the ester and a water molecule, with the catalyst being regenerated.

dot

Caption: Lewis acid-catalyzed esterification mechanism involving Dibutyltin bis(acetylacetonate).

Quantitative Catalytic Performance

The catalytic efficiency of DBTAA can be quantified and compared with other catalysts. The following tables summarize key performance indicators for different reactions.

| Parameter | Dibutyltin bis(acetylacetonate) (DBTAA) | Iron(III) acetylacetonate (Fe(acac)₃) | Copper(II) acetylacetonate (Cu(acac)₂) |

| Optimal Temperature Range | -10°C to 120°C | 25°C to 80°C | 50°C to 150°C |

| Turnover Frequency (s⁻¹) | 0.15–0.30 | 0.05–0.10 | 0.08–0.15 |

| Activation Energy (kJ/mol) | 50–60 | 65–75 | 70–80 |

| pH Stability Range | 5–9 | 6–7.5 | 4–6 |

| Data compiled from various sources for silicone curing reactions.[1] |

| Reaction | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Esterification of Oleic Acid with Ethanol | SnCl₂·2H₂O | 0.1 | Reflux | 12 | ~87 |

| Transesterification of Soybean Oil with Methanol | Dibutyltin diacetate | - | 160 | - | High |

| Note: Data for DBTAA in these specific reactions is not readily available in a comparable format, but organotin compounds, in general, are effective catalysts. |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for reactions catalyzed by organotin compounds, which can be adapted for DBTAA.

Synthesis of Polyurethane

Objective: To synthesize a polyurethane polymer from a polyol and a diisocyanate using an organotin catalyst.

Materials:

-

Polyol (e.g., Polypropylene glycol, PPG)

-

Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

-

Dibutyltin bis(acetylacetonate) (DBTAA)

-

Solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Nitrogen gas supply

-

Reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

-

The polyol is charged into the reactor and heated to the desired temperature (e.g., 70°C) under a nitrogen atmosphere with stirring.

-

The diisocyanate is added to the reactor.

-

The mixture is allowed to react for a specified time (e.g., 1.5 hours) to form a prepolymer.

-

The temperature is lowered (e.g., below 50°C).

-

A chain extender (e.g., 1,4-butanediol) dissolved in a solvent is slowly added to the reactor.

-

The DBTAA catalyst is added.

-

The reaction mixture is then heated to a higher temperature (e.g., 90°C) and stirred until the desired molecular weight is achieved, as monitored by techniques like gel permeation chromatography (GPC) or by measuring the isocyanate content.

Monitoring Isocyanate Conversion

The progress of the polyurethane reaction can be monitored by determining the concentration of unreacted isocyanate (NCO) groups.

Titration Method:

-

A sample of the reaction mixture is withdrawn and dissolved in a suitable solvent (e.g., toluene).

-

An excess of a standard solution of di-n-butylamine is added, which reacts with the remaining NCO groups.

-

The unreacted di-n-butylamine is then back-titrated with a standard solution of hydrochloric acid.

FTIR Spectroscopy Method: The disappearance of the characteristic NCO stretching band around 2270 cm⁻¹ in the infrared spectrum can be monitored in real-time using an in-situ FTIR probe.[2][3][4][5][6]

dot

Caption: Experimental workflow for monitoring the kinetics of a polyurethane reaction.

Conclusion

Dibutyltin bis(acetylacetonate) is a versatile and highly efficient catalyst whose mechanism of action is rooted in its Lewis acidic character. By understanding the fundamental principles of reactant coordination and activation, researchers and professionals can optimize reaction conditions to achieve desired outcomes in various applications, from polymer synthesis to the production of fine chemicals. The provided data and protocols offer a solid foundation for the practical application and further investigation of this important organotin catalyst.

References

- 1. Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer | Semantic Scholar [semanticscholar.org]

- 2. azom.com [azom.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Curing Reactions of Polyurethane Resins - Advancing Materials [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. m.remspec.com [m.remspec.com]

Spectroscopic Profile of Dibutyltin bis(acetylacetonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dibutyltin bis(acetylacetonate) (DBTAA), a key organotin compound utilized in various industrial and research applications, including catalysis in the manufacturing of silicones and polyurethanes. Due to the limited availability of specific, publicly accessible, quantitative spectral data, this document outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous organotin complexes. Furthermore, it details standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy tailored for organotin compounds, and presents a logical workflow for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

Dibutyltin bis(acetylacetonate) features a central tin (Sn) atom bonded to two butyl groups and two bidentate acetylacetonate (B107027) (acac) ligands. The coordination of the two oxygen atoms from each acetylacetonate ligand results in a hexacoordinated tin center, which typically adopts a distorted octahedral geometry. This structural arrangement dictates the expected signals in its NMR and IR spectra.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of DBTAA in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibutyltin bis(acetylacetonate)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Butyl: -CH₃ | 0.8 - 1.0 | Triplet |

| Butyl: -CH₂- | 1.2 - 1.8 | Multiplet | |

| Acetylacetonate: -CH₃ | 1.9 - 2.2 | Singlet | |

| Acetylacetonate: =CH- | 5.0 - 5.5 | Singlet | |

| ¹³C | Butyl: -CH₃ | ~14 | - |

| Butyl: -CH₂- | 26 - 28 | - | |

| Acetylacetonate: -CH₃ | ~29 | - | |

| Acetylacetonate: =CH- | ~100 | - | |

| Acetylacetonate: C=O | 185 - 195 | - |

¹¹⁹Sn NMR Spectroscopy

The ¹¹⁹Sn nucleus is particularly informative for organotin compounds, as its chemical shift is highly sensitive to the coordination number and geometry of the tin atom.

Table 2: Predicted ¹¹⁹Sn NMR Chemical Shift for Dibutyltin bis(acetylacetonate)

| Nucleus | Coordination Environment | Predicted Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | Hexacoordinated diorganotin(IV) | -300 to -400 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for Dibutyltin bis(acetylacetonate)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2850-2960 | C-H stretching (butyl groups) | Strong |

| ~1580 | C=O stretching (acetylacetonate) | Strong |

| ~1520 | C=C stretching (acetylacetonate) | Strong |

| 500-600 | ν(Sn-C) | Medium-Weak |

| 400-500 | ν(Sn-O) | Medium-Weak |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organotin compounds like Dibutyltin bis(acetylacetonate).

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-50 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a proton-decoupling probe.

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

¹¹⁹Sn NMR Acquisition:

-

Use a spectrometer equipped with a multinuclear probe.

-

Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Reference the spectrum to an external standard, such as tetramethyltin (B1198279) (Sn(CH₃)₄) at 0 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Sample):

-

Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

-

Sample Preparation (Solid Sample - KBr Pellet):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or the pure KBr pellet).

-

Place the sample in the IR beam path and record the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Synthesis and Characterization Workflow

The synthesis of Dibutyltin bis(acetylacetonate) followed by its comprehensive spectroscopic characterization is a standard workflow in organometallic chemistry. The following diagram illustrates this process.

Caption: A typical workflow for the synthesis and spectroscopic characterization of Dibutyltin bis(acetylacetonate).

Methodological & Application

Application Notes and Protocols for Polyurethane Synthesis Using Dibutyltin bis(acetylacetonate) as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction